N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide is a synthetic compound that combines a benzo[b]thiophene core with a furan and methoxyethyl substituent
Mechanism of Action
Target of Action
The compound, also known as N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide, is a furan and thiophene derivative . Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . Similarly, thiophene-based analogs have been recognized as a potential class of biologically active compounds
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy , and thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that furan and thiophene derivatives can interact with various biochemical pathways due to their wide range of biological and pharmacological properties .
Result of Action
Furan and thiophene derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
It is known that the biological activity of furan and thiophene derivatives can be influenced by various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a variety of methods, including the cyclization of 2-mercaptobenzoic acid derivatives with appropriate electrophiles.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Attachment of the Methoxyethyl Group: The methoxyethyl group is typically introduced through an alkylation reaction, using reagents like methoxyethyl chloride in the presence of a base.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the selection of cost-effective reagents, efficient catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific proteins or pathways in diseases such as cancer or inflammatory disorders.
Biological Studies: The compound can be used to study the biological activity of benzo[b]thiophene derivatives, including their interactions with cellular targets.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related molecules and their effects on biological systems.
Material Science: The unique structural features of this compound may be utilized in the design of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide: Lacks the furan and methoxyethyl substituents, potentially resulting in different biological activity.
N-(2-(furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide: Similar structure but without the methoxy group, which may affect its solubility and reactivity.
N-(2-(furan-2-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide: Contains a hydroxyl group instead of a methoxy group, altering its hydrogen bonding potential and biological interactions.
Uniqueness
N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide is unique due to the presence of both furan and methoxyethyl groups, which may confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-19-13(12-6-4-8-20-12)10-17-16(18)15-9-11-5-2-3-7-14(11)21-15/h2-9,13H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLNVCNTXUWYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2S1)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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